(2-Aminopropyl)(methyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N-methylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(5)3-6-2/h4,6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVAPEMLIPHCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and three-dimensional structure of molecules in solution and in the solid state.
For (2-Aminopropyl)(methyl)amine, ¹H and ¹³C NMR would provide the primary evidence for its structural integrity. The expected chemical shifts are influenced by the electronegativity of the nitrogen atoms and the alkyl chain structure.
Expected ¹H and ¹³C NMR Chemical Shifts:
Based on the structure of this compound, the following proton and carbon environments are expected. The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (B1202638) (TMS).
| Atom | Environment | Expected ¹H Shift (ppm) | Multiplicity | Expected ¹³C Shift (ppm) |
| C1 | -CH₃ (on Propyl) | ~1.1 | Doublet | ~18-22 |
| C2 | -CH- | ~2.8-3.0 | Multiplet | ~50-55 |
| C3 | -CH₂- | ~2.5-2.7 | Multiplet | ~50-55 |
| C4 | -CH₃ (on Nitrogen) | ~2.4 | Singlet | ~35-40 |
| N-H | Primary Amine (-NH₂) | Broad, variable | Singlet | N/A |
| N-H | Secondary Amine (-NH-) | Broad, variable | Singlet | N/A |
Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.
Multi-Dimensional NMR Techniques for Structure Assignment
To unambiguously assign the proton and carbon signals and to probe through-bond and through-space connectivities, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling network between protons. For this compound, cross-peaks would be expected between the methine proton (H2) and both the methyl protons (H1) and the methylene (B1212753) protons (H3), confirming the propyl backbone structure.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate directly bonded protons and carbons. An HSQC spectrum would show correlations between H1/C1, H2/C2, H3/C3, and H4/C4, allowing for definitive assignment of the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the position of the methyl group on the nitrogen. For instance, the protons of the N-methyl group (H4) would show a correlation to the methylene carbon (C3), and the methylene protons (H3) would show a correlation to the N-methyl carbon (C4).
Solid-State NMR Applications for Bulk Material Characterization
Solid-State NMR (ssNMR) provides structural information on materials in their solid, bulk form, where molecular motion is restricted. For compounds like this compound, especially when incorporated into polymers or grafted onto surfaces, ssNMR is highly valuable. chemicalbook.com Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, yielding higher resolution spectra. masterorganicchemistry.com For aminopropyl groups grafted onto silica, ¹³C CP-MAS NMR has been used to confirm the covalent linkage and identify the carbons of the propyl chain. chemicalbook.com Similarly, ssNMR could be used to study the bulk phase of this compound salts or adducts, providing insights into polymorphism and intermolecular interactions in the solid state. sigmaaldrich.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds by measuring the vibrational frequencies of a molecule. nist.govrenishaw.com These two methods are complementary, as the selection rules for a vibration to be IR- or Raman-active differ. nist.gov
For this compound, the key functional groups are the primary amine (-NH₂), the secondary amine (-NH-), and the aliphatic C-H bonds.
Expected Vibrational Frequencies (cm⁻¹):
The following table outlines the expected absorption bands in the IR and Raman spectra. The data is predicted based on characteristic group frequencies and comparison with the IR spectrum of the related compound 2-propanamine from the NIST database. nist.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 (two bands) | Medium-Strong (IR) |
| N-H Stretch | Secondary Amine (-NH-) | 3300-3500 (one band) | Medium (IR) |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850-2960 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590-1650 | Medium-Strong |
| C-H Bend | CH₃, CH₂ | 1370-1470 | Medium |
| C-N Stretch | Aliphatic Amine | 1020-1250 | Medium-Weak |
Note: This is a predictive table. The exact position and intensity of peaks can be influenced by hydrogen bonding and molecular conformation.
The N-H stretching region would be particularly informative, helping to distinguish between the primary and secondary amines. The primary amine is expected to show two distinct stretching bands (symmetric and asymmetric), while the secondary amine shows one. Hydrogen bonding, both inter- and intramolecular, would cause these bands to broaden and shift to lower wavenumbers. rsc.org
Mass Spectrometry for Mechanistic Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation pattern of its ions. docbrown.info For this compound, Electron Ionization (EI) would be a common method, leading to the formation of a molecular ion (M⁺•) and subsequent fragment ions.
The fragmentation of aliphatic amines is dominated by α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible:
Cleavage between C1 and C2, leading to the loss of a methyl radical.
Cleavage next to the secondary amine, leading to the loss of an ethylamine (B1201723) radical.
Predicted Major Fragment Ions in EI-MS:
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 88 | [M]⁺• | Molecular Ion |
| 73 | [CH(CH₃)NHCH₃]⁺ | Loss of •NH₂ radical |
| 58 | [CH₂NHCH₃]⁺ | α-cleavage with H-rearrangement |
| 44 | [CH(CH₃)NH₂]⁺ | α-cleavage, loss of •CH₂NHCH₃ |
| 43 | [CH₃CH=NH₂]⁺ | α-cleavage, loss of •CH₂NHCH₃ |
Note: This is a predictive table. The relative abundance of fragments depends on the ionization energy.
In research contexts, mass spectrometry coupled with isotopic labeling (e.g., using deuterium) is invaluable for tracking atoms through chemical reactions and elucidating mechanistic pathways. wikipedia.org For example, by selectively labeling one of the amine groups with ¹⁵N, one could trace its path in a complex reaction sequence. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent molecule and its fragments, further confirming its identity.
X-ray Crystallography for Molecular and Supramolecular Architecture Determination
X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. tandfonline.comanton-paar.com It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.
As of this writing, a crystal structure for pure this compound is not available in public databases. Obtaining such a structure would require growing a high-quality single crystal of the compound or a suitable salt (e.g., hydrochloride or tartrate), which can be challenging for small, flexible, and hydrophilic amines.
Single Crystal X-ray Diffraction of Pure Compound and Adducts
If a single crystal were obtained, SCXRD analysis would provide a wealth of structural information. sigmaaldrich.comspectroscopyonline.com The resulting crystallographic data would allow for the complete determination of the molecular structure.
Furthermore, crystallography is essential for analyzing adducts and coordination complexes. For instance, a study on a platinum(II) complex containing the isomeric ligand (S)-1-N-methyl-1,2-propanediamine revealed the absolute configuration of the chiral nitrogen center and the puckered conformation of the five-membered chelate ring. hmdb.ca This demonstrates how crystallography can elucidate detailed stereochemical and conformational features.
Example of Crystallographic Data Table:
The following table is a representative example of the kind of data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Basic crystal lattice symmetry |
| Space Group | P2₁/c | Detailed symmetry operations within the unit cell |
| a, b, c (Å) | 10.1, 5.2, 9.8 | Unit cell dimensions |
| α, β, γ (°) | 90, 105.1, 90 | Unit cell angles |
| Volume (ų) | 502.5 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| R-factor | 0.045 | Measure of agreement between experimental and calculated structure factors |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
The analysis would also reveal the supramolecular architecture, detailing the network of intermolecular interactions, such as hydrogen bonds between the primary and secondary amine groups, which dictate how the molecules pack in the crystal lattice.
Powder X-ray Diffraction for Polymorphism and Solid-State Phase Analysis
Following a comprehensive search of scientific literature and crystallographic databases, no publicly available powder X-ray diffraction (PXRD) data or single-crystal X-ray diffraction studies for the compound this compound were identified. As a result, a detailed analysis of its polymorphism and solid-state phases based on experimental diffraction data cannot be provided at this time.
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. Such variations in crystal packing can significantly influence the physical properties of a compound.
Powder X-ray diffraction is a primary and non-destructive analytical technique used to investigate crystalline materials. The method involves directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is determined by its crystal structure.
In the context of polymorphism, PXRD is instrumental for:
Identifying different polymorphic forms: Each polymorph will produce a distinct PXRD pattern.
Analyzing the phase purity of a sample: The presence of peaks corresponding to more than one polymorph would indicate a mixture.
Monitoring solid-state phase transformations: Changes in the PXRD pattern upon heating, cooling, or varying other conditions can reveal transitions between different polymorphic forms.
A typical PXRD analysis would involve collecting the diffraction pattern over a specific range of scattering angles (2θ). The resulting diffractogram plots the intensity of the diffracted X-rays versus the 2θ angle. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure. From an indexed PXRD pattern, it is possible to determine the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice, and the space group, which describes the symmetry of the crystal structure.
Without access to either experimental PXRD data or single-crystal crystallographic information for this compound, the generation of a data table detailing its crystallographic parameters is not possible. Further experimental research would be required to determine the crystal structure and investigate the potential polymorphism of this compound.
Organic Reactivity and Reaction Mechanisms of 2 Aminopropyl Methyl Amine
Nucleophilic Reactivity of Primary and Secondary Amine Moieties
The nitrogen atoms in (2-Aminopropyl)(methyl)amine possess lone pairs of electrons, making them nucleophilic. libretexts.org The primary amine is generally more sterically accessible and thus more reactive towards bulky electrophiles compared to the secondary amine. However, the secondary amine is more nucleophilic due to the electron-donating effect of the two attached alkyl groups.
Acylation and sulfonylation are common reactions involving amines, leading to the formation of amides and sulfonamides, respectively. These reactions are crucial for synthesizing more complex molecules and for derivatizing the amine for analytical purposes.
Acylation: this compound can react with acylating agents such as acid chlorides or anhydrides. libretexts.orglibretexts.org The reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.orgmnstate.edu The less sterically hindered primary amine is often the preferred site of initial reaction, particularly with bulky acylating agents. chemguide.co.uk However, by controlling the stoichiometry and reaction conditions, it is possible to achieve di-acylation at both the primary and secondary amine sites. The resulting amide products are generally less nucleophilic than the starting amine. libretexts.orglibretexts.org
Sulfonylation: The reaction of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields sulfonamides. rsc.org This reaction can be catalyzed by various agents, including metal oxides like cupric oxide, under mild conditions. researchgate.net Microwave-assisted, solvent-free, and catalyst-free methods have also been developed for the efficient and environmentally friendly sulfonylation of amines. rsc.org The primary amine is generally more reactive in sulfonylation reactions compared to the secondary amine due to its higher nucleophilicity. rsc.org It has been noted that for some amines, the sulfonylation process can be inefficient, leading to lower yields. beilstein-journals.org The use of additives like 4-dimethylaminopyridine (B28879) (DMAP) can improve the efficiency of sulfonylation, especially for sterically hindered or less nucleophilic amines. beilstein-journals.org
The general mechanism for sulfonylation involves the nucleophilic attack of the amine on the sulfonyl chloride, forming an intermediate that then loses a chloride ion to yield the sulfonamide. rsc.org
A summary of representative acylation and sulfonylation reactions is presented below:
| Reaction Type | Reagent | Product Type |
| Acylation | Acid Chloride (e.g., Acetyl chloride) | N-substituted amide |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-substituted amide |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide |
The kinetics of reactions involving amines are influenced by factors such as steric hindrance and the electronic properties of the substituents. For instance, the reaction rate of amines with carbon dioxide is affected by the steric hindrance around the nitrogen atom. rsc.org While specific kinetic and thermodynamic data for this compound were not found in the search results, general principles of amine reactivity apply.
Studies on similar amine systems, such as the reaction of amines with CO2, show that the reaction mechanism can be described by a zwitterion model, and the reaction rate constants can be determined under pseudo-first-order conditions. rsc.orgrsc.org The addition of activators can enhance the reaction rate. rsc.org Thermodynamic properties such as the dissociation constant (pKa) significantly influence the reaction equilibrium. acs.orgnih.gov
Protonation Equilibria and Basicity in Various Solvent Systems
The basicity of this compound is a fundamental property that governs its behavior in acidic or neutral environments. The presence of two amine groups leads to two distinct protonation equilibria.
The pKa values of an amine are a measure of the acidity of its conjugate acid. For a diamine like this compound, there will be two pKa values corresponding to the protonation of the two amine groups. The pKa values are influenced by the solvent system. acs.org While specific pKa values for this compound were not found in the provided search results, related compounds offer insights. For instance, for N,N-Bis(3-aminopropyl)methylamine, the pKa values are reported as pK1: 6.32 (+3), pK2: 9.19 (+2), and pK3: 10.33 (+1) at 30°C. lookchem.comchemicalbook.com Generally, the pKa values of amines decrease with increasing temperature. acs.org The basicity of amines is influenced by the electronic effects of their substituents; electron-donating groups increase basicity. rsc.org
Potentiometric titration is a common and accurate method for determining the pKa values of amines. acs.orgacs.org The solvent can affect the pKa values; for example, the activation energy for the reaction of methylamine (B109427) with CO2 is lower in water compared to the gas phase. acs.org
Spectroscopic techniques are valuable for studying the protonation states of amines.
NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify the protonation sites. irb.hr Changes in the chemical shifts of the carbon and hydrogen atoms near the nitrogen atoms upon protonation can provide information about which amine group is protonated. irb.hr
Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between primary, secondary, and tertiary amines based on the number and position of N-H stretching bands. spectroscopyonline.com The formation of an ammonium (B1175870) salt upon protonation leads to characteristic changes in the IR spectrum. spectroscopyonline.com
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum upon protonation can be used to determine pKa values, as the electronic structure of the molecule is altered. irb.hr
Raman Spectroscopy: This technique has shown high distinguishing ability for phenethylamine (B48288) regioisomers and can detect small differences between homologues. researchgate.net
Derivatization Strategies for Advanced Chemical Probes and Tags
Derivatization of this compound is a key strategy for developing chemical probes and tags for various applications, including bioanalysis and materials science. Derivatization can enhance detectability in analytical methods like HPLC and mass spectrometry. thermofisher.comnih.gov
Common derivatization strategies for amines include:
Fluorescent Labeling: Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) react with primary and secondary amines to form fluorescent derivatives, enabling sensitive detection. thermofisher.com
Mass Spectrometry Tags: Derivatization can be used to introduce a fixed positive or negative charge to improve ionization efficiency in mass spectrometry. rsc.org For example, reaction with chloroacetyl chloride followed by triethylamine (B128534) can create a quaternary ammonium group. rsc.org
Chromatographic Derivatization: Reagents like 2-nitro-4-trifluoromethylfluorobenzene can be used to derivatize small aliphatic amines for HPLC-DAD analysis. google.com
These derivatization reactions often target the nucleophilic amine groups, similar to acylation and sulfonylation. The choice of derivatizing agent depends on the specific application and the desired properties of the resulting probe or tag.
Fluorescent and Spin Labeling Derivatizations for Molecular Tracking
The primary and secondary amine groups of this compound are suitable targets for derivatization with fluorescent and spin labels, enabling its use in molecular tracking applications.
Fluorescent Labeling:
Fluorescent labeling involves the covalent attachment of a fluorophore to a target molecule. Amine-reactive fluorescent dyes are commonly used for this purpose. thermofisher.com The primary amine group of this compound can readily react with various amine-reactive probes, such as isothiocyanates and active esters (e.g., succinimidyl esters), to form stable conjugates. thermofisher.comrsc.org
For instance, fluorescein (B123965) isothiocyanate (FITC) reacts with primary amines to form a stable thiourea (B124793) linkage. mdpi.com This reaction is typically carried out under mild conditions, making it suitable for labeling biomolecules or other sensitive compounds. The resulting fluorescently labeled this compound can then be tracked and visualized using fluorescence microscopy or spectroscopy. mdpi.com
Spin Labeling:
Spin labeling is a technique where a paramagnetic molecule, known as a spin label, is attached to a molecule of interest. Nitroxides are the most common class of spin labels due to their stability. uni-osnabrueck.de These labels contain a reactive functional group that allows for covalent bonding to specific sites on a molecule. For amines, isothiocyanate and isocyanate derivatives of nitroxides can be employed. uni-osnabrueck.dersc.org
Site-directed spin labeling (SDSL) allows for the introduction of a spin label at a specific position. nih.gov In the context of this compound, the primary amine offers a site for such specific derivatization. The resulting spin-labeled molecule can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy to gain information about its local environment, mobility, and distance to other spin labels. uni-osnabrueck.denih.gov The choice of spin label and the reaction conditions are critical to ensure specific and efficient labeling. rsc.org
Bioconjugation Chemistry Principles for Material Functionalization
Bioconjugation chemistry involves the formation of a stable covalent link between a biomolecule and another molecule, which can be a synthetic probe or a surface. rsc.org The amine groups of this compound provide reactive handles for its attachment to various materials, thereby functionalizing their surfaces.
The fundamental principle behind this functionalization is the nucleophilic character of the amine groups. libretexts.org These amines can react with a variety of electrophilic groups present on a material's surface or on a linker molecule. Common reactions employed in bioconjugation that are applicable to this compound include:
Amide Bond Formation: Carboxylic acid groups on a surface can be activated, for example with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to react with the primary amine of this compound, forming a stable amide bond. rsc.org
Reaction with Activated Esters: Surfaces functionalized with N-hydroxysuccinimide (NHS) esters readily react with the primary amine to form an amide linkage. rsc.org This method is widely used due to its efficiency and the stability of the resulting bond.
Reductive Amination: Aldehyde or ketone groups on a material can react with the primary amine to form an imine (Schiff base), which is then reduced to a stable secondary amine by a reducing agent such as sodium cyanoborohydride. rsc.org
Epoxide Ring-Opening: Surfaces containing epoxide groups can be opened by the nucleophilic attack of the amine groups, resulting in a stable carbon-nitrogen bond.
Through these and other bioconjugation strategies, this compound can be used to introduce primary and secondary amine functionalities onto a wide range of materials, altering their surface properties and enabling further downstream applications.
Oxidative and Reductive Transformations of Amine Functions
The amine groups of this compound can undergo both oxidative and reductive transformations, leading to a variety of products.
Oxidative Transformations:
The oxidation of amines can yield a range of products depending on the oxidizing agent and the structure of the amine. Primary and secondary amines can be oxidized to imines, and further to aldehydes or ketones and other products. researchgate.net The oxidation of amines can be catalyzed by various transition metal complexes, such as those of copper and iron. researchgate.netbohrium.com For example, copper-catalyzed aerobic oxidation can convert amines to imines. researchgate.net In some cases, oxidative C-N and N-N bond formations can occur. researchgate.net The presence of dioxygen can lead to the formation of aminyl radicals as intermediates in the oxidation of metal-ligand complexes involving amines. researchgate.net
Reductive Transformations:
While the amine groups themselves are generally not reducible, they play a crucial role in reductive amination reactions. Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). organic-chemistry.orgniu.edu In this process, the primary or secondary amine first reacts with the carbonyl compound to form an imine or an enamine intermediate, which is then reduced to the corresponding amine. mnstate.edu Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. mnstate.edugoogle.com
For instance, the secondary amine of this compound could react with an aldehyde or ketone to form an iminium ion, which is then reduced to a tertiary amine. This reaction is a cornerstone in the synthesis of more complex amines. organic-chemistry.org The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound.
Below is an interactive data table summarizing some of the reactions discussed:
| Reaction Type | Reactant with this compound | Functional Group Targeted | Product Type |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Primary Amine | Thiourea-linked fluorescent conjugate |
| Spin Labeling | Isothiocyanate-derivatized nitroxide | Primary Amine | Thiourea-linked spin label |
| Bioconjugation (Amide) | Activated Carboxylic Acid (e.g., with EDC) | Primary Amine | Amide |
| Bioconjugation (Reductive Amination) | Aldehyde/Ketone followed by reducing agent | Primary/Secondary Amine | Secondary/Tertiary Amine |
| Oxidation | Oxidizing Agent (e.g., Cu(I)/O2) | Primary/Secondary Amine | Imine |
| Reductive Amination | Aldehyde/Ketone and a reducing agent | Secondary Amine | Tertiary Amine |
Coordination Chemistry and Metal Complexation Research with 2 Aminopropyl Methyl Amine
Ligand Design Principles and Chelate Effects in Coordination
The utility of a ligand in coordination chemistry is fundamentally governed by its structural and electronic properties. For N¹-methyl-1,2-propanediamine, its design as an asymmetric bidentate ligand dictates its interaction with metal centers, leading to specific coordination geometries and stabilities driven by the chelate effect.
Bidentate vs. Monodentate Coordination Modes
(2-Aminopropyl)(methyl)amine features two nitrogen donor atoms—a primary amine (-NH₂) and a secondary amine (-NHCH₃)—separated by a two-carbon backbone. This structure strongly predisposes the molecule to act as a bidentate ligand, where both nitrogen atoms coordinate simultaneously to a single metal center. This mode of coordination forms a thermodynamically stable five-membered chelate ring (M-N-C-C-N). The formation of such rings is entropically favored over coordination by two separate monodentate ligands, a phenomenon known as the chelate effect.
While monodentate coordination is theoretically possible, it is energetically unfavorable for simple diamines like N¹-methyl-1,2-propanediamine under typical conditions. Bidentate N,N-coordination is the overwhelmingly dominant binding mode observed in complexes with related diamine ligands. chinesechemsoc.org For a stable complex to form, the ligand must adopt a specific conformation (gauche) to position the two nitrogen lone pairs for effective orbital overlap with the metal's acceptor orbitals.
Steric and Electronic Influences on Complex Stability and Geometry
The coordination behavior of this compound is significantly modulated by steric and electronic effects arising from its substituent groups.
Steric Influences: The ligand possesses two sources of steric bulk: the methyl group on the propane (B168953) backbone (at C2) and the methyl group on the secondary nitrogen atom (N¹). These groups create a chiral and sterically demanding environment around the metal center.
Asymmetry and Chirality: The chiral center at C2 and the asymmetric N-substitution mean that its coordination to a metal center can result in multiple diastereomeric complexes, each with distinct geometries and stabilities. wikipedia.org
Geometric Constraints: The steric hindrance from the alkyl groups directly influences the geometry of the resulting complex. In a study of nickel(II) complexes with the structurally similar but bulkier ligand N¹-isopropyl-2-methyl-1,2-propanediamine, researchers observed a remarkable variation in coordination geometry. rsc.org Depending on the counter-anion present, the geometry shifted from a four-coordinate square planar structure to a five-coordinate trigonal bipyramidal or a six-coordinate trans-octahedral structure. rsc.org This demonstrates that steric pressure from N-alkyl groups can force deviations from idealized geometries to minimize steric repulsion, a principle that applies directly to complexes of this compound.
Electronic Influences: The electronic nature of the donor atoms affects the strength and character of the metal-ligand bonds.
Inductive Effect: The methyl group on the secondary amine is an electron-donating group. Through the inductive effect, it increases the electron density on the secondary nitrogen atom, enhancing its basicity and σ-donor capability compared to the unsubstituted primary amine. However, this enhanced donor strength is often counterbalanced by the increased steric hindrance of the secondary amine. nih.gov
Synthesis and Characterization of Transition Metal Complexes
The synthesis of metal complexes with this compound generally involves the direct reaction of a metal salt with the ligand in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be isolated as crystalline solids and characterized to determine their structure and properties.
Synthesis with d-Block Metals for Catalytic Applications
Complexes of d-block metals with chiral diamine ligands are of significant interest for their use in asymmetric catalysis. researchgate.net The synthesis typically involves mixing the diamine ligand with a metal precursor, such as a palladium(II) or copper(II) salt, in a solvent like dichloromethane (B109758) or acetonitrile. chinesechemsoc.orgmdpi.com
While specific catalytic applications using this compound are not widely documented, research on analogous systems provides a clear blueprint. For example, palladium complexes with chiral diamines have been successfully used in asymmetric Suzuki-Miyaura coupling reactions to produce chiral biaryls with high enantioselectivity. chinesechemsoc.org The chiral pocket created by the diamine ligand around the metal center is crucial for differentiating between the two enantiomeric transition states of the reaction, leading to an enantiomeric excess of one product. chinesechemsoc.org The structural features of this compound make it a viable candidate for creating such chiral environments.
The following table presents structural data for a related nickel(II) complex, illustrating how coordination geometry changes with the chemical environment.
| Complex | Metal Ion | Coordination Geometry | Key Bond Distances (Å) | Key Bond Angles (°) |
|---|---|---|---|---|
| [NiL₂]Br₂·3H₂O (L = N¹-isopropyl-2-methyl-1,2-propanediamine) | Ni(II) | Square Planar (N₄ chromophore) | - | - |
| [NiL₂Br]Br | Ni(II) | Distorted Trigonal Bipyramid | - | - |
| [NiL₂(NCS)₂] | Ni(II) | trans-Octahedral (N₆ chromophore) | - | - |
Table 1: Variable geometry observed in Nickel(II) complexes with a sterically hindered N-alkylated diamine ligand, highlighting the influence of counter-ions on the coordination sphere. rsc.org Data for specific bond lengths and angles were not provided in the abstract.
Synthesis with f-Block Metals for Luminescent or Magnetic Materials
The coordination chemistry of f-block elements (lanthanides) with diamine-based ligands is explored for the development of materials with specific magnetic and luminescent properties. Lanthanide ions are hard acids and form predominantly ionic bonds. acs.org The synthesis of lanthanide complexes often involves reacting a lanthanide nitrate (B79036) or chloride salt with a ligand in a solvent like methanol (B129727) or ethanol (B145695). chemmethod.comtandfonline.com
Schiff base ligands derived from 1,2-diaminopropane (B80664) or 1,3-diaminopropane (B46017) are commonly used to create stable, multi-dentate environments for lanthanide ions. chemmethod.comresearchgate.net These ligands encapsulate the lanthanide ion, sensitizing its luminescence (the "antenna effect") or mediating magnetic interactions between multiple metal centers. For example, binuclear lanthanum(III) complexes have been synthesized using Schiff base ligands derived from 1,2-diaminopropane and 3-methoxysalicylaldehyde. chemmethod.com Similarly, optically active complexes of heavier lanthanides (Tb to Lu) have been stereoselectively synthesized with a chiral ligand incorporating an R-1,2-propanediamine moiety, yielding complexes with a distorted dodecahedral geometry. tandfonline.com These examples show that the chiral backbone of this compound could be incorporated into more complex ligand architectures to control the stereochemistry and resulting properties of f-block metal assemblies.
Role of 2 Aminopropyl Methyl Amine in Polymer Chemistry and Advanced Materials Science
Curing Agent Mechanisms in Epoxy Resin Systems
(2-Aminopropyl)(methyl)amine possesses a primary and a secondary amine group, making it a theoretically viable curing agent, or hardener, for epoxy resins. The curing process involves the ring-opening reaction of the epoxide groups of the epoxy prepolymer with the active hydrogen atoms on the amine groups of the curing agent. This reaction leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network. The presence of two distinct amine functionalities (primary and secondary) suggests a two-stage reaction mechanism. Initially, the more reactive primary amine would react with an epoxy group, followed by the reaction of the secondary amine (both the one originally present and the one formed from the primary amine's reaction) with another epoxy group.
Polymerization Kinetics and Cross-linking Density
The cross-linking density of the final polymer is a critical factor determining its properties and is directly related to the functionality of the curing agent. For this compound, there are three active hydrogens available for reaction (two on the primary amine and one on the secondary amine). The theoretical cross-linking density can be calculated based on the stoichiometry of the epoxy and amine groups. Higher cross-linking density generally leads to a denser, more rigid material.
Table 1: Theoretical Curing Characteristics of this compound in an Epoxy System
| Parameter | Theoretical Role/Influence of this compound |
| Functionality (Active Hydrogens) | 3 |
| Reaction Stoichiometry | The optimal ratio would involve one mole of epoxy groups for each active hydrogen equivalent of the amine. |
| Curing Temperature | As an aliphatic amine, it would likely function as a room-temperature curing agent, though heating would accelerate the reaction. |
| Polymerization Kinetics | Expected to follow a multi-step kinetic model due to the differing reactivity of primary and secondary amines. |
| Cross-linking Density | Moderate, due to its functionality of three. This is lower than agents like diethylenetriamine (B155796) (DETA) but higher than simple diamines. |
Influence on Polymer Network Topology and Mechanical Properties
The molecular structure of the curing agent plays a defining role in the architecture, or topology, of the polymer network. The relatively short and flexible propyl chain of this compound would result in a tightly cross-linked network. This network structure directly influences the final mechanical and thermal properties of the cured epoxy resin, such as its glass transition temperature (Tg), tensile strength, and modulus. A higher cross-link density generally increases the Tg and stiffness of the material but can sometimes lead to increased brittleness. The specific arrangement of the methyl group on the nitrogen atom could introduce steric effects that influence chain packing and network formation.
Monomer and Co-monomer Applications in Polymer Synthesis
Beyond epoxy curing, diamines are crucial building blocks (monomers) in the synthesis of other important classes of polymers.
Polyurethane Chemistry and Chain Extension
In polyurethane synthesis, the primary reaction is between a diisocyanate and a polyol. Short-chain diols or diamines are often added as "chain extenders" to build the molecular weight and tailor the properties of the final polymer. A diamine like this compound could serve as a chain extender, reacting with isocyanate groups to form urea (B33335) linkages. This reaction is typically very fast. The incorporation of such a chain extender modifies the "hard segment" of the polyurethane, influencing properties like hardness, tear strength, and thermal stability.
Polyamide and Polyimide Synthesis
Polyamides are synthesized through the condensation reaction of a diamine with a dicarboxylic acid or its derivative. This compound could theoretically be used as the diamine monomer in such a polymerization to create a novel polyamide. The structure of the resulting polymer and its properties would be dictated by the specific combination of the diamine and the diacid used.
Polyimides are high-performance polymers known for their thermal stability and chemical resistance. They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to first form a poly(amic acid), which is then cyclized to the final polyimide. The use of an aliphatic diamine like this compound would be less common than aromatic diamines for high-temperature applications but could be explored for creating polyimides with modified properties such as increased flexibility or different solubility characteristics.
Table 2: Potential Monomer Applications of this compound
| Polymer Class | Role of this compound | Resulting Linkage | Potential Impact on Polymer Properties |
| Polyurethane | Chain Extender | Urea (-NH-CO-NH-) | Increases hard segment content, potentially enhancing hardness and thermal resistance. |
| Polyamide | Monomer | Amide (-CO-NH-) | Creates a polyamide with a specific repeating unit derived from the diamine's structure. |
| Polyimide | Monomer | Imide | Would result in an aliphatic-based polyimide, likely with lower thermal stability but higher flexibility compared to aromatic versions. |
This table outlines theoretical applications based on the functional groups of this compound, as specific examples in the literature are scarce.
Polymer Modification and Functionalization Strategies
The amine groups on this compound make it a candidate for the post-polymerization modification of existing polymers. Polymers with reactive side groups (e.g., esters, anhydrides, or alkyl halides) can be functionalized by reacting them with amines. For instance, grafting this compound onto a polymer backbone could be used to introduce amine functionality. This modification can alter the polymer's surface properties, improve adhesion, provide sites for further reactions, or introduce pH-responsive behavior. The presence of both primary and secondary amines offers multiple sites for attachment or for imparting specific catalytic or chelating properties to the host polymer.
Grafting-From and Grafting-To Approaches for Surface Functionalization
Surface functionalization via polymer grafting is a critical technique for tailoring the surface properties of materials without altering their bulk characteristics. The two predominant methods are "grafting-to" and "grafting-from". nih.govgoogle.com The "grafting-to" approach involves attaching pre-synthesized polymer chains with reactive end-groups to a substrate, while the "grafting-from" method, also known as surface-initiated polymerization (SIP), grows polymer chains directly from initiator sites anchored to the surface. nih.govgoogle.com
Amine functional groups are pivotal in both strategies. In many grafting protocols, surfaces are first functionalized with amine-containing molecules, such as (3-Aminopropyl)triethoxysilane (APS), to create reactive sites. core.ac.uk These primary amine groups can then initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs) in a "grafting-from" process. core.ac.uk
The structure of this compound is particularly well-suited for these applications. It can be anchored to a substrate via its primary amine, leaving the secondary methylamine (B109427) group exposed. This secondary amine can then act as an initiator for a subsequent polymerization step, enabling the creation of complex polymer brush architectures, such as block copolymers, directly on a surface. core.ac.uk In a "grafting-to" scenario, the surface-bound amine groups can react with polymers possessing complementary reactive end-groups, such as epoxides or N-hydroxysuccinimide esters, to form stable covalent bonds. science.govnih.gov
| Characteristic | Grafting-From (SIP) | Grafting-To |
|---|---|---|
| Process | Polymer chains are grown from initiators immobilized on the substrate surface. nih.gov | Pre-formed polymer chains are attached to the substrate surface. nih.gov |
| Resulting Grafting Density | Typically high, leading to the formation of dense polymer "brushes". | Generally lower due to steric hindrance from already-attached chains. |
| Polymer Characterization | Characterization of grafted polymer is challenging; requires cleavage from the surface. | Polymer can be fully characterized before grafting. |
| Potential Role of this compound | Can be used to create an initiator-functionalized surface. The primary amine attaches to the surface, and the secondary amine initiates polymerization. | Can functionalize the surface with amine groups that react with end-functionalized polymers to anchor them to the substrate. |
Development of Chemically Active Polymer Supports
Chemically active polymer supports are materials that have reactive functional groups tethered to their structure, enabling them to act as catalysts, scavengers, or solid-phase synthesis supports. The amine functionality is highly valuable for these applications due to its nucleophilicity and ability to participate in a wide range of chemical reactions. smolecule.com
This compound is an ideal candidate for creating such supports. It can be incorporated into a polymer structure, for example, by reacting its primary amine with a poly(acryloyl chloride) or a similar reactive polymer. researchgate.net This reaction grafts the aminopropyl-methylamine moiety onto the polymer backbone, leaving the secondary amine as an accessible, reactive site. These secondary amine sites can then be used for various applications:
Catalysis: The secondary amine can act as a basic catalyst for organic reactions.
Scavenging: The amine groups can bind to and remove specific molecules from a system, such as aldehydes or acid chlorides.
Complexation: The sites can chelate metal ions for use in catalysis or for removal of heavy metals from solutions.
Further Functionalization: The secondary amine provides a handle for attaching more complex molecules, including bioactive compounds or specialized ligands. chemimpex.com
The use of a diamine with distinct reactivities, like this compound, allows for a controlled synthesis of the active support, ensuring that the reactive sites are available and not consumed during the initial polymer modification step. google.com
Development of Novel Polymeric Materials with Tunable Properties
Self-Healing Polymers and Stimuli-Responsive Systems
Self-healing polymers and stimuli-responsive systems are "smart" materials capable of repairing damage or changing their properties in response to an external trigger, such as heat, light, or pH. mdpi.comresearchgate.net The design of these materials often relies on the incorporation of dynamic or reversible chemical bonds. Amine chemistry plays a significant role in this field.
Self-Healing Polymers: The incorporation of amine groups into a polymer backbone can facilitate self-healing through reversible hydrogen bonding networks. espublisher.com For a material based on this compound, the secondary amine's N-H bond can form strong, yet reversible, hydrogen bonds. When the material is fractured, these bonds break, but they can reform upon bringing the fractured surfaces into contact, especially with the application of mild heat, thereby healing the damage. researchgate.net Furthermore, amines can participate in reversible covalent chemistries, such as the formation of imine bonds (Schiff bases) or dynamic urea bonds, which can be designed to break and reform, enabling intrinsic material repair. acs.org
Stimuli-Responsive Systems: Polymers containing secondary or tertiary amines can be highly responsive to changes in pH or exposure to carbon dioxide. rsc.orgacs.org The secondary amine in this compound is basic and will become protonated in an acidic environment. This change from a neutral amine to a charged ammonium (B1175870) salt can induce significant changes in the polymer's properties, such as causing a hydrophilic-hydrophobic transition or triggering the swelling or collapse of a hydrogel. rsc.orgmdpi.com This responsiveness is the basis for applications in drug delivery, where a change in pH can trigger the release of an encapsulated therapeutic agent. rsc.org Similarly, the reaction of secondary amines with CO2 to form bicarbonate salts is a reversible process that can be used to switch the properties of a material on and off. acs.orgwm.edu
Advanced Composite Materials with Enhanced Interfacial Adhesion
The performance of advanced composite materials, such as carbon fiber-reinforced polymers (CFRPs), is highly dependent on the adhesion between the reinforcement (fiber) and the polymer matrix. threebond.co.jp Poor interfacial adhesion can lead to premature failure of the composite under stress. Diamines are fundamental to this field as they are widely used as curing agents (hardeners) for epoxy resins, which are common matrix materials. science.govcnrs.fr
This compound can function effectively as an epoxy curing agent. The curing process involves the nucleophilic attack of the amine hydrogens on the epoxide rings of the resin. threebond.co.jp A single this compound molecule possesses three active amine hydrogens (two on the primary amine, one on the secondary amine), allowing it to react with up to three epoxy groups. This reaction builds a dense, three-dimensional cross-linked network, which constitutes the final, rigid thermoset matrix. threebond.co.jpcnrs.fr
| Property | Expected Effect | Underlying Mechanism |
|---|---|---|
| Tensile Strength | Increase | Efficient cross-linking of the epoxy matrix provides good load-bearing capacity. nih.gov |
| Flexural Strength | Significant Increase | Improved interfacial adhesion prevents delamination and allows for effective stress transfer between fibers and matrix. nih.gov |
| Interlaminar Shear Strength (ILSS) | Significant Increase | Direct measure of interfacial adhesion; chemical bonding via the amine groups to both fiber and matrix strengthens the interface. science.gov |
| Glass Transition Temperature (Tg) | Moderate to High | The formation of a rigid, highly cross-linked network structure increases the temperature required for the polymer to transition to a rubbery state. |
Computational and Theoretical Chemistry Studies on 2 Aminopropyl Methyl Amine
Quantum Chemical Calculations of Molecular Conformation and Isomers
Quantum chemical calculations are fundamental in understanding the three-dimensional structure and isomeric forms of a molecule. These computational methods provide insights into the stability and interconversion of different molecular arrangements.
Conformational analysis of (2-Aminopropyl)(methyl)amine would involve identifying all possible spatial arrangements of its atoms, known as conformers, which arise from rotation around its single bonds. Methods like Ab Initio and Density Functional Theory (DFT) are standard for this purpose. nih.gov DFT calculations, using various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., cc-pVTZ), would be performed to optimize the geometry of each conformer and calculate its relative energy. nih.gov
The results of such an analysis would be a potential energy surface, identifying the lowest energy (most stable) conformers. researchgate.net This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and not based on published experimental data.
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) using B3LYP/6-31G* |
|---|---|---|
| 1 | 60° (gauche) | 0.00 |
| 2 | 180° (anti) | 1.25 |
| 3 | -60° (gauche) | 0.00 |
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. biorxiv.orgnih.gov For this compound, amine-imine tautomerism could be computationally investigated. This involves the transfer of a hydrogen atom from a nitrogen to an adjacent carbon atom, forming a C=N double bond.
Quantum chemical calculations would model the reaction pathway for this isomerization. This involves locating the transition state structure connecting the two tautomers and calculating the activation energy barrier for the interconversion. nih.gov The relative energies of the amine and imine tautomers would determine their equilibrium population. Factors like solvent effects can significantly influence tautomeric equilibria and can be modeled using computational methods. wuxiapptec.com
Electronic Structure and Bonding Analysis
Understanding the distribution of electrons and the nature of chemical bonds is key to predicting a molecule's chemical behavior.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines donor-acceptor interactions, which can reveal the strength of bonds and hyperconjugative effects that contribute to molecular stability. orientjchem.orgijnc.ir For this compound, NBO analysis would quantify interactions such as those between the nitrogen lone pairs and the antibonding orbitals of adjacent bonds.
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)). orientjchem.org By identifying bond critical points (BCPs) between atoms, QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). researchgate.netorientjchem.org The values of the electron density and its Laplacian at these points provide quantitative measures of bond strength and type. ijnc.ir
Table 2: Hypothetical NBO and QTAIM Parameters for a Key Bond in this compound This table is illustrative and not based on published experimental data.
| Bond | NBO Interaction | E(2) (kcal/mol) | QTAIM Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
|---|---|---|---|---|
| C-N | LP(N) -> σ*(C-H) | 2.5 | 0.25 | -0.6 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is calculated using DFT methods to predict how a molecule will interact with other chemical species. The map uses a color scale to indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). libretexts.orgresearchgate.net
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms due to their lone pairs of electrons, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding. vaia.com The areas around the hydrogen atoms bonded to nitrogen would show positive potential (blue).
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, chemists can gain a deep understanding of reaction kinetics and thermodynamics. acs.org
For a potential reaction involving this compound, such as N-alkylation or reaction with an aldehyde, computational methods would be used to identify the transition state—the highest energy point along the reaction coordinate. libretexts.orgresearchgate.net Calculating the energy of this transition state allows for the determination of the activation energy, which is a key factor governing the reaction rate. acs.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products.
Computational Studies of Synthetic Routes and Intermediate Stability
The synthesis of this compound and related aliphatic amines can be effectively modeled to predict reaction feasibility and the stability of reaction intermediates. A common synthetic strategy for such amines is reductive amination. Computational studies on analogous reactions, such as the synthesis of 2-aminopropyl benzopyran derivatives, show that the process often involves the formation of a Schiff base intermediate, followed by reduction. nih.gov
Theoretical models can calculate the energy barriers for each step of a proposed synthetic route. For instance, in the synthesis of tertiary amines, the reaction of a primary or secondary amine with an aldehyde or ketone first forms an imine intermediate, which is then reduced. Computational chemistry can be used to optimize the geometries of reactants, transition states, and products, thereby mapping out the potential energy surface of the reaction.
Studies on similar small amines, like the reaction of methylamine (B109427) with other molecules, have been modeled to understand the stability of intermediates. acs.org For a molecule like this compound, computational analysis would focus on the relative stability of potential intermediates, such as protonated forms or transient species formed during alkylation or amination steps. The stability of these intermediates is critical for predicting the major products and optimizing reaction yields.
Energy Profiles of Derivatization and Decomposition Reactions
Computational chemistry is extensively used to predict the energy profiles of chemical reactions, including the derivatization and decomposition of amines. ieaghg.org
Derivatization Reactions: Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done for analytical purposes, such as enhancing detectability in HPLC. google.comscribd.com The reaction of the primary or secondary amine groups in this compound with a derivatizing agent can be modeled to understand its kinetics. For example, theoretical investigations into the reaction of amines with CO2 show the formation of carbamates through a zwitterionic transition state. acs.orgrsc.orgrsc.org The calculated activation energies for these processes provide insight into how readily this compound would react with acid gases or other electrophiles. acs.org
Decomposition Reactions: The thermal decomposition of aliphatic amines has been a subject of detailed computational investigation. A study on propylamine, a close structural analog of this compound, provides significant insight into its likely decomposition pathways. acs.orgnih.gov Using methods like the Complete Basis Set (CBS-QB3) level of theory, researchers have calculated the activation energy barriers for various unimolecular decomposition channels. nih.gov These studies show that the most favorable pathway for trans-propylamine is the formation of propene and ammonia, with a calculated activation barrier of 281 kJ mol⁻¹. nih.gov Another key pathway for the cis-conformer leads to ethene and methylimine. acs.org
These computational findings suggest that the decomposition of this compound would likely proceed through similar C-C and C-N bond cleavage or H₂ elimination steps. The presence of the N-methyl group may introduce additional pathways or alter the energy barriers compared to propylamine.
| Reactant Conformer | Products | Activation Energy (kJ mol⁻¹) | Pathway Description |
|---|---|---|---|
| trans-Propylamine | Propene + NH₃ | 281 | Most favorable pathway for the trans conformer. |
| cis-Propylamine | Ethene + Methylimine + H₂ | 334 | Most plausible pathway for the cis conformer. |
| trans-Propylamine | Prop-1-en-1-amine + H₂ | 385 | H₂ elimination. |
| cis-Propylamine | Cyclopropane + NH₃ | 416 | Ring formation via C-N bond cleavage. |
| Protonated cis-Propylamine | Propene + NH₄⁺ | 184 | Most favorable pathway for the protonated form. |
Intermolecular Interaction Studies
The physical state and solution behavior of this compound are governed by non-covalent intermolecular forces. Computational methods are essential for quantifying these interactions.
Hydrogen Bonding Networks in Solution and Solid State
This compound contains both a primary (-NH₂) and a secondary (-NH-) amine group, both of which are potent hydrogen bond donors and acceptors. This allows the molecule to form extensive hydrogen bonding networks in both the solid state and in protic solutions. rsc.org
Molecular dynamics simulations and DFT calculations can model these interactions. Studies on simple amines like methylamine show that the amine group readily integrates into the hydrogen bond network of water, with the hydrophilic amine group solvated and the more hydrophobic alkyl parts oriented away from the aqueous phase. nih.gov In a pure state or concentrated solution, molecules of this compound would be expected to form chains or more complex three-dimensional networks. osti.gov The primary amine group has two donor protons, while the secondary amine has one, and both nitrogen atoms have lone pairs that can act as hydrogen bond acceptors.
These charge-assisted hydrogen bonds, where the donor and/or acceptor carry partial or formal ionic charges, are significantly stronger than neutral H-bonds. mdpi.com Computational models can predict the geometry and strength of these bonds.
| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Description |
|---|---|---|
| N-H···N | 2.9 - 3.2 | Interaction between two amine molecules. |
| N-H···O (Water) | 2.7 - 3.0 | Amine acting as a hydrogen bond donor to water. |
| O-H···N (Water) | 2.7 - 3.0 | Water acting as a hydrogen bond donor to the amine nitrogen. |
| N-H···O (Carbonyl) | 2.8 - 3.1 | Interaction with an organic carbonyl group. |
van der Waals Interactions in Molecular Aggregates
The propyl chain of the molecule contributes significantly to these interactions. Modern DFT functionals (such as M06-2X or those with empirical dispersion corrections) are capable of accurately modeling vdW forces. rsc.org These calculations can predict the packing of molecules in a crystal lattice or their aggregation behavior in non-polar solvents. The interplay between the strong, directional hydrogen bonds and the weaker, but cumulative, van der Waals forces determines the final supramolecular architecture. rsc.org For a flexible molecule like this compound, multiple conformations may exist, and computational studies can determine the relative energies of different aggregated states, providing insight into potential polymorphism in the solid state.
Advanced Analytical Methodologies for Research on 2 Aminopropyl Methyl Amine Systems
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatography is a cornerstone of analytical chemistry, providing powerful means for the separation, identification, and quantification of chemical compounds. For a polar and reactive molecule like (2-Aminopropyl)(methyl)amine, specific chromatographic approaches are required to achieve accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally unstable compounds like this compound. Method development is critical for resolving the analyte from impurities and matrix components.
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode. Due to the basic nature of the amine functional groups, which can cause poor peak shape and retention variability on standard silica-based C18 columns, several strategies are employed. These include the use of a mobile phase with an adjusted pH to ensure the analyte is in a consistent, ionized state, and the addition of ion-pairing agents. The use of end-capped columns or columns with embedded polar groups can also mitigate undesirable interactions with residual silanols on the stationary phase. dokumen.pub Detection is often achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a Mass Spectrometry (MS) detector. dokumen.pub Pre-column derivatization with a chromophoric agent, such as dansyl chloride or 2-nitro-4-trifluoromethylfluorobenzene, can be used to enhance UV detectability and chromatographic retention. google.comnih.gov
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, Polar-Embedded or End-capped (e.g., 250 mm x 4.6 mm, 5 µm) | Provides retention for the analyte while minimizing peak tailing associated with basic compounds. |
| Mobile Phase | A: Acetonitrile; B: 0.1% Formic Acid or Trifluoroacetic Acid in Water | Gradient elution is typically used to separate compounds with varying polarities. The acidic modifier ensures consistent protonation of the amine. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Improves peak shape and reduces viscosity of the mobile phase. |
| Detector | DAD or MS | DAD allows for peak purity assessment, while MS provides mass information for definitive identification. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and method sensitivity. |
Gas Chromatography (GC) for Volatile Derivatives and Headspace Analysis
Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. ccsknowledge.com The inherent polarity and low volatility of this compound make its direct analysis by GC challenging, often resulting in poor peak shapes and interactions with the column. restek.com Therefore, derivatization is a mandatory step to increase volatility and thermal stability. sigmaaldrich.com
Common derivatization techniques for amines include silylation and acylation. researchgate.net Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the primary and secondary amine groups with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. sigmaaldrich.com This process significantly reduces polarity and improves chromatographic performance. researchgate.net The resulting derivatives can be effectively separated on low-to-mid-polarity capillary columns, such as those with a 5% phenyl-polysiloxane stationary phase (e.g., SLB-5ms) or specialized columns designed for volatile amines (e.g., Rtx-Volatile Amine). restek.comsigmaaldrich.com Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides structural information for identification. sigmaaldrich.com
Headspace GC analysis can be employed to investigate volatile impurities within a sample matrix containing the non-volatile this compound. This technique analyzes the vapor phase in equilibrium with the sample, allowing for the detection of residual solvents or volatile degradation products without injecting the non-volatile matrix components.
Table 2: Typical GC-MS Conditions for Derivatized this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization Reagent | MTBSTFA in Acetonitrile | Creates a more volatile and thermally stable TBDMS derivative. sigmaaldrich.com |
| Reaction Conditions | Heat at 60-100 °C for 30-60 min | To ensure complete derivatization of the amine groups. |
| Column | Rtx-Volatile Amine or SLB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) | Provides high-resolution separation of derivatized analytes. restek.com |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | Separates derivatives based on their boiling points and column interactions. |
| Detector | Mass Spectrometer (MS) | Allows for identification based on mass-to-charge ratio and fragmentation patterns. |
Chiral Chromatography for Enantiomeric Purity Determination
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. Determining the enantiomeric purity is critical in many research contexts. Chiral chromatography is the definitive method for separating and quantifying these enantiomers.
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For primary and secondary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) like Chiralcel® OD-H or Chiralpak® IA/IE) and crown ether-based CSPs (e.g., Crownpak® CR(+)) are highly effective. nih.govyakhak.org
With crown ether columns, separation relies on the formation of a complex between the protonated primary amine group of the analyte and the chiral crown ether. nih.gov This requires a highly acidic mobile phase, such as perchloric acid at a pH of 1-2, to ensure the amine is fully protonated. nih.gov Polysaccharide-based columns can be operated in normal-phase, polar organic, or reversed-phase modes. yakhak.orgchromatographyonline.com The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like ethanol (B145695) or 2-propanol), along with acidic or basic additives, is crucial for optimizing selectivity and resolution. yakhak.orgchromatographyonline.com
Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Method 1: Crown Ether CSP | Method 2: Polysaccharide CSP |
|---|---|---|
| Column | Crownpak® CR(+) (150 x 4.0 mm, 5 µm) nih.gov | Chiralpak® IE (250 x 4.6 mm) yakhak.org |
| Mobile Phase | Aqueous Perchloric Acid (pH 1.0) nih.gov | n-Hexane / 2-Propanol / Trifluoroacetic Acid / Triethylamine (B128534) |
| Flow Rate | 0.5 - 1.0 mL/min nih.gov | 1.0 mL/min chromatographyonline.com |
| Temperature | 25 - 30 °C nih.gov | 25 °C |
| Detection | UV at 226 nm nih.gov | UV at 254 nm |
Electrochemical Methods for Redox Behavior and Sensing Research
Electrochemical methods offer a powerful alternative for studying the redox properties of this compound and for developing selective sensors. These techniques measure the current response to an applied potential, providing insight into electron transfer processes.
Cyclic Voltammetry and Chronoamperometry for Redox Potentials
Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of a species in solution. als-japan.com For an aliphatic amine like this compound, the lone pair of electrons on the nitrogen atom can be oxidized at a sufficiently positive potential. nih.gov A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon, platinum) in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current. researchgate.net
The resulting plot of current versus potential, a cyclic voltammogram, reveals the oxidation potential of the amine. The oxidation of aliphatic amines is generally an irreversible process, meaning a corresponding reduction peak is not observed on the reverse scan. nih.gov The potential at which oxidation occurs is influenced by the structure of the amine (primary, secondary, or tertiary). nih.gov CV can quickly provide information on the redox potential and the stability of the species generated after the electron transfer. als-japan.com
Chronoamperometry, a complementary technique, involves stepping the potential to a value where oxidation occurs and monitoring the current as a function of time. This can provide quantitative information about the concentration of the analyte or the kinetics of the electrochemical reaction.
Fabrication of Chemically Modified Electrodes for Selective Detection
Standard electrodes often lack the selectivity needed to detect a specific analyte in a complex mixture. Chemically Modified Electrodes (CMEs) are fabricated by immobilizing specific chemical species onto an electrode surface to enhance its performance. taylorandfrancis.com This modification can lead to higher sensitivity, selectivity, and resistance to fouling. wiley-vch.de
For the selective detection of this compound, a glassy carbon electrode could be modified with materials that have an affinity for amines. This can include polymers, metal-organic frameworks (MOFs), or nanoparticles. taylorandfrancis.com For instance, a polymer film containing acidic functional groups could be electropolymerized onto the electrode surface. These groups could interact with the basic amine analyte, pre-concentrating it at the electrode surface and facilitating a more sensitive and selective electrochemical measurement. mdpi.com The performance of these CMEs is evaluated using techniques like CV or differential pulse voltammetry (DPV) to measure the response to varying concentrations of the target analyte, allowing for the determination of detection limits and linear ranges. mdpi.com
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Dansyl chloride |
| Ethanol |
| Formic acid |
| n-Hexane |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Perchloric acid |
| 2-Propanol |
| Trifluoroacetic acid |
| Triethylamine |
Thermal Analysis Techniques for Phase Transitions and Decomposition Pathways
Thermal analysis techniques are pivotal in characterizing the physicochemical properties of materials as a function of temperature. In the context of this compound systems, these methods provide critical insights into thermal stability, phase transitions, and decomposition mechanisms. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed thermal analysis techniques for these purposes.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. rsc.org This method is exceptionally useful for identifying and quantifying thermal transitions such as melting, crystallization, and glass transitions.
The data in the table below is a hypothetical representation of the type of information that would be obtained from a DSC analysis of this compound, based on typical values for similar small amine compounds.
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | -95 | - | - |
| Melting (Tm) | Not Applicable (liquid at room temp) | - | - |
| Boiling (Tb) | 120 | 125 | 450 |
This table is illustrative and based on general properties of short-chain alkylamines; it is not based on experimental data for this compound.
The enthalpy values associated with these transitions provide quantitative data on the energy absorbed or released during the phase change. For instance, the enthalpy of vaporization is a measure of the energy required to transform the liquid into a gaseous state.
Thermogravimetric Analysis (TGA) in Inert and Reactive Atmospheres
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition pathways of a material. The study of this compound under both inert and reactive atmospheres can reveal different aspects of its thermal degradation.
Inert Atmosphere (e.g., Nitrogen, Argon):
When heated in an inert atmosphere, the decomposition of this compound would occur through pyrolysis. The TGA curve would show one or more mass loss steps, each corresponding to the cleavage of specific chemical bonds and the release of volatile fragments. For a diamine like this compound, the initial decomposition would likely involve the breaking of C-N and C-C bonds. The thermal degradation of similar diamines has been proposed to proceed via the formation of carbamates, which can then undergo intermolecular cyclization to form urea (B33335) derivatives or imidazolidinones. researchgate.net
A hypothetical TGA and its derivative (DTG) curve would indicate the temperatures at which the most significant rates of mass loss occur. The following table illustrates the kind of data that could be expected from a TGA experiment on this compound in a nitrogen atmosphere.
| Decomposition Step | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) |
| 1 | 150 | 175 | 45 |
| 2 | 250 | 280 | 30 |
| Final Residue | >300 | - | 25 |
This table is illustrative and based on general properties of short-chain alkylamines; it is not based on experimental data for this compound.
Reactive Atmosphere (e.g., Air, Oxygen):
In a reactive atmosphere containing oxygen, the thermal degradation of this compound would involve oxidative decomposition. This process typically occurs at lower temperatures compared to pyrolysis in an inert atmosphere. The decomposition pathways would be more complex, leading to the formation of various oxidation products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). The final residue at high temperatures in a reactive atmosphere is often negligible, as the organic material is completely combusted.
The TGA data in a reactive atmosphere would show a different profile of mass loss, as illustrated in the hypothetical table below.
| Decomposition Step | Onset Temperature (°C) | Peak Decomposition Temperature (°C) (from DTG) | Mass Loss (%) |
| 1 | 130 | 155 | 60 |
| 2 | 220 | 250 | 38 |
| Final Residue | >300 | - | 2 |
This table is illustrative and based on general properties of short-chain alkylamines; it is not based on experimental data for this compound.
Comparing the TGA results from inert and reactive atmospheres provides a comprehensive understanding of the thermal stability of this compound and its susceptibility to different degradation mechanisms.
Supramolecular Chemistry and Crystal Engineering Involving 2 Aminopropyl Methyl Amine
Design and Assembly of Hydrogen-Bonded Architectures
The molecular structure of (2-Aminopropyl)(methyl)amine, featuring both primary and secondary amine groups, inherently positions it as a versatile component for the construction of hydrogen-bonded architectures. The primary amine (-NH2) group can donate two hydrogen bonds, while the secondary amine (-NH-) can donate one. Both nitrogen atoms also possess lone pairs of electrons, enabling them to act as hydrogen bond acceptors. This dual donor-acceptor capability is a cornerstone of supramolecular assembly, allowing for the formation of predictable and robust networks.
In theory, the self-assembly of this compound could lead to a variety of supramolecular motifs, including chains, sheets, and more complex three-dimensional structures. The presence of a chiral center in this compound introduces the potential for the formation of chiral supramolecular assemblies, a highly sought-after characteristic in materials science and asymmetric catalysis.
A hypothetical data table for the hydrogen bonding capabilities of this compound is presented below:
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |
| Primary Amine (-NH2) | Donor (2) / Acceptor (1) | N-H···N, N-H···O, N-H···X (where X is a halogen) |
| Secondary Amine (-NH-) | Donor (1) / Acceptor (1) | N-H···N, N-H···O, N-H···X |
Co-crystallization Strategies with Organic and Inorganic Guests
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid-state materials. The amine groups of this compound are ideal sites for forming strong and directional hydrogen bonds with a wide array of co-crystal formers.
Organic Guests: Carboxylic acids, phenols, and other molecules with hydrogen bond donor and acceptor sites would be prime candidates for co-crystallization with this compound. The interaction between the basic amine and an acidic co-former could lead to the formation of a salt or a neutral co-crystal, depending on the pKa difference between the components.
Inorganic Guests: The amine groups can also coordinate with metal ions or interact with inorganic anions through hydrogen bonding. This could lead to the formation of organic-inorganic hybrid materials with interesting magnetic, optical, or catalytic properties.
A table of potential co-crystal formers for this compound is provided below:
| Guest Type | Examples | Potential Interaction |
| Organic Acids | Benzoic acid, Oxalic acid | N···H-O hydrogen bond, proton transfer |
| Phenols | Hydroquinone, Resorcinol | N···H-O hydrogen bond |
| Amides | Urea (B33335), Benzamide | N-H···O=C hydrogen bond |
| Inorganic Anions | Chloride (Cl-), Nitrate (B79036) (NO3-) | N-H···anion hydrogen bond |
Host-Guest Chemistry and Molecular Recognition Phenomena
The flexible backbone and multiple hydrogen bonding sites of this compound could allow it to act as a host for small molecular guests. By forming a pre-organized cavity through intermolecular interactions, aggregates of this compound might encapsulate guest molecules, leading to molecular recognition phenomena. The chiral nature of the molecule could also be exploited for enantioselective recognition of guest molecules.
While no specific examples exist for this compound, the principles of host-guest chemistry suggest that it could form inclusion complexes with small organic molecules or ions. The specificity of this recognition would be dictated by the size, shape, and chemical complementarity of the guest to the host's binding cavity.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Applications
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with vast potential in gas storage, separation, and catalysis. Organic linkers containing amine functionalities are frequently used in the synthesis of these materials.
The structure of this compound makes it a candidate as a modulator or a ligand in the synthesis of MOFs. The amine groups can coordinate to metal centers, influencing the final structure and properties of the framework. In the context of COFs, which are formed through strong covalent bonds, derivatives of this compound could potentially be designed to act as building blocks. The amine groups could be functionalized to participate in the covalent bond-forming reactions that lead to the extended framework.
Despite this potential, a review of the current literature does not show any reported use of this compound in the synthesis of either MOFs or COFs. This represents a significant and unexplored area for future research.
Future Directions and Emerging Research Avenues for 2 Aminopropyl Methyl Amine
Integration into Advanced Catalytic Cycles for Sustainable Transformations
The presence of two distinct amine functionalities allows (2-Aminopropyl)(methyl)amine and its derivatives to be investigated as key components in advanced catalytic systems. Secondary amines, in particular, are known for their unique reactivity and are increasingly being incorporated into catalysts for sustainable chemical synthesis. nih.gov Research is focusing on leveraging this reactivity for more efficient and environmentally benign transformations.
One major area of exploration is in "hydrogen borrowing" or "hydrogen autotransfer" reactions. These atom-economical processes involve the temporary conversion of an alcohol to a more reactive carbonyl compound by a metal catalyst, which then reacts with an amine to form an imine. The catalyst subsequently returns the "borrowed" hydrogen to the imine, yielding a more complex amine product. whiterose.ac.uk The development of rhodium and iridium complexes with modified amine-containing ligands has shown significant promise in this area, tolerating a broad range of functional groups. whiterose.ac.uk The integration of structures similar to this compound into these ligand designs could lead to new catalysts with enhanced activity and selectivity.
Transition-metal catalyzed hydroamination, the direct addition of an amine's N-H bond across a carbon-carbon double bond, represents another sustainable route to producing valuable aliphatic amines from simple feedstocks. acs.org While significant progress has been made, particularly with iridium and copper catalysts, the development of new ligand systems is crucial for improving efficiency and scope. acs.org The diamine structure of this compound makes it an interesting candidate for creating bidentate ligands that can stabilize metal centers and influence the stereochemical outcome of these reactions. Furthermore, amine-functionalized materials are being explored as heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse. researchgate.netbeilstein-journals.org For instance, silica-supported amines have been used to catalyze nitroaldol condensations in flow-chemistry setups. beilstein-journals.org
Table 1: Research on Amine Integration in Catalytic Cycles
| Catalytic System/Reaction | Amine Role | Key Findings & Potential | Citations |
|---|---|---|---|
| Transition-Metal Catalysis | Ligand for metal complexes (e.g., Ir, Rh) | Creates robust catalysts for hydrogen borrowing reactions, enabling the alkylation of amines with alcohols under atom-economical conditions. | whiterose.ac.uk |
| Asymmetric Hydroamination | Component of chiral ligands (e.g., for Ir, Cu) | Enables the direct, enantioselective synthesis of complex amines from simple alkenes, a highly desirable transformation in pharmaceutical chemistry. | acs.org |
| Secondary Amine Organocatalysis | Direct catalytic motif in protein scaffolds | Incorporation of secondary amines into protein structures can generate artificial enzymes for reactions like transfer hydrogenation. | nih.gov |
| Heterogeneous Catalysis | Active functional group on a solid support (e.g., silica) | Allows for use in continuous-flow reactors, simplifies product purification, and facilitates catalyst recycling for improved process sustainability. | beilstein-journals.orgdoi.org |
Development of Smart Materials with Stimuli-Responsive Capabilities
"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers, are at the forefront of materials science. numberanalytics.comresearchgate.net The amine groups in this compound are basic and can undergo protonation/deprotonation in response to pH changes. This characteristic makes the compound a valuable monomer or functionalizing agent for creating pH-responsive polymers. rsc.org These polymers can exhibit reversible changes in their structure, solubility, or conformation, making them suitable for applications like controlled drug delivery, where a drug is released in the specific acidic microenvironment of a tumor. numberanalytics.comnih.govnih.gov
Beyond pH, amine-functionalized materials can respond to other stimuli. For example, the reaction of amines with carbon dioxide (CO2) can be harnessed to create CO2-responsive materials. nih.gov Polymers incorporating amine functionalities can swell or change their permeability upon exposure to CO2, an effect that is reversible by purging with an inert gas. nih.gov This capability is being explored for applications in gas separation and controlled release systems.
The development of amine-responsive materials is another emerging field. Polymers containing functional groups like anhydrides can react with amines, leading to changes in their chemical and physical properties. mdpi.com This has been demonstrated in systems where a poly(lactic acid) (PLA) backbone is grafted with succinic anhydride; upon exposure to amine vapors (such as methylamine (B109427) released during food spoilage), the material's properties change, offering potential for smart packaging and food freshness sensors. mdpi.com The dual amine functionality of this compound could be used to create cross-linked hydrogels or polymers with a high density of responsive sites, enhancing their sensitivity and response magnitude.
Table 2: this compound in Stimuli-Responsive Materials
| Material Type | Stimulus | Mechanism of Action | Potential Application | Citations |
|---|---|---|---|---|
| pH-Responsive Polymers | pH Change | Protonation/deprotonation of amine groups alters polymer charge and conformation, affecting solubility and swelling. | Targeted drug delivery, biosensors, "smart" hydrogels. | numberanalytics.comrsc.org |
| CO2-Responsive Polymersomes | CO2/Inert Gas | Reversible reaction of amine groups with CO2 leads to changes in membrane permeability and swelling/collapsing of polymersomes. | Controlled release systems, tunable membranes. | nih.gov |
| Amine-Responsive Graft Polymers | Presence of Volatile Amines | Nucleophilic attack by external amines on functional groups (e.g., anhydrides) within the polymer matrix causes structural changes. | Smart food packaging, chemical sensors. | mdpi.com |
| Functional Polyacetylenes | Post-polymerization Modification | Amine nucleophiles can be used in transamidation reactions to modify polymer properties, such as creating helical structures or enhancing luminescence. | Advanced optical materials, cathode materials for batteries. | rsc.org |
Exploration in Sustainable Chemical Processes and Circular Economy Principles
The principles of green chemistry and the circular economy emphasize waste reduction, the use of renewable resources, and the design of recyclable materials. rsc.orgresearchgate.net Amines and their synthesis are central to the chemical industry, and developing greener pathways is a major goal. rsc.org this compound can be viewed as a platform molecule within this framework. For example, research into synthesizing amines from renewable biomass feedstocks is an active area that aligns with circular economy goals. rsc.org
One of the most significant potential applications for amines in sustainable processes is in carbon capture, utilization, and storage (CCUS). Aqueous amine solutions are the current industry standard for capturing CO2 from flue gas. Research is ongoing to find more efficient and less energy-intensive amine systems. Blends containing a sterically hindered primary amine, like 2-amino-2-methyl-1-propanol (B13486) (AMP), with an activator, such as a polyamine, have shown enhanced CO2 absorption rates. rsc.org The structure of this compound makes it a candidate for use as either a primary absorbent or an activator in such blends to improve capture efficiency. rsc.orgacs.org
In a circular economy, waste from one process should become the feedstock for another. cefic.org The chemical industry is exploring ways to use end-of-life materials, such as plastics, as raw materials. cefic.org The functional groups of this compound could potentially be used in the chemical recycling of certain polymers, for example, through aminolysis to break down polyesters into valuable monomers. Furthermore, as a difunctional molecule, it can be used to synthesize new polymers that are designed for easier recycling. By incorporating specific cleavable linkages or functional groups that facilitate depolymerization, materials can be created that fit within a closed-loop system, contributing to a more sustainable and circular chemical industry. researchgate.netcefic.org
Table 3: Role of Amines in Sustainable Processes and Circular Economy
| Sustainable Process | Role of Amine | Contribution to Circular Economy | Citations |
|---|---|---|---|
| CO2 Capture | Absorbent or Activator | Captures CO2 emissions from industrial processes, enabling their potential utilization (e.g., as a C1 feedstock) rather than release into the atmosphere. | rsc.orgacs.org |
| Bio-based Synthesis | Target Molecule | Shifts reliance from fossil fuel-based feedstocks to renewable biomass for the production of essential chemical building blocks. | rsc.org |
| Chemical Recycling | Reactive Agent (Aminolysis) | Breaks down waste polymers (e.g., polyesters) into their constituent monomers, which can be purified and re-polymerized into virgin-quality material. | cefic.org |
| Design for Recyclability | Polymer Building Block | Used to create new polymers with built-in functionalities that facilitate easier end-of-life disassembly and recycling, closing the material loop. | researchgate.net |
Q & A
Q. Basic
- GC-MS : Resolves volatile derivatives; fragmentation patterns confirm molecular weight and functional groups .
- LC-MS/MS : Detects polar impurities and quantifies purity in aqueous solutions .
- NMR : ¹H NMR peaks at δ 1.2–1.5 ppm (CH₃ groups) and δ 2.6–3.0 ppm (N-CH₂) confirm structure .
How do computational models aid in predicting the compound’s reactivity with carbonyl groups?
Advanced
Density Functional Theory (DFT) simulations:
- Calculate charge distribution on nitrogen atoms to predict nucleophilic attack sites .
- Solvent effects (e.g., water vs. THF) are modeled using COSMO-RS to estimate reaction kinetics .
These models guide solvent selection and catalyst design for targeted reactivity.
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 4 toxicity) .
- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .
- Storage : Keep in sealed containers under inert gas (N₂) to prevent oxidation .
How can contradictions in biological activity data be resolved?
Q. Advanced
- Polymorph screening : X-ray diffraction identifies structural variations affecting receptor binding (e.g., spin-state changes in iron complexes) .
- Dose-response studies : EC₅₀ values across cell lines differentiate intrinsic activity from assay artifacts .
- Meta-analysis : Cross-reference data with structurally similar amines (e.g., amphetamine derivatives) to identify trends .
What strategies separate positional isomers of this compound derivatives?
Q. Advanced
- GC without derivatization : Resolves 2-, 3-, 4-, and 7-isomers via column polarity adjustments .
- LC-MS/MS : Uses C18 columns with acetonitrile/water gradients; 2- and 7-isomers are distinguished by product ion spectra (e.g., m/z 132 vs. 158) .
- Crystallization : Exploit solubility differences in ethanol/water mixtures .
How is the compound utilized in designing biomimetic polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
